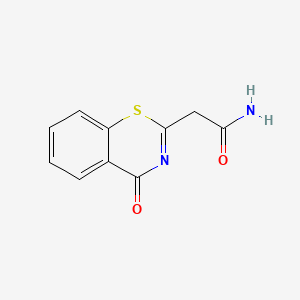

2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide

Description

2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide is a heterocyclic compound featuring a benzothiazinone core (a fused benzene and 1,3-thiazine ring system) substituted with an acetamide group at the 2-position. Its molecular formula is C₁₀H₈N₂O₂S, with a molecular weight of 220.25 g/mol . This compound is primarily utilized in research settings for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in antimicrobial and anti-inflammatory studies.

Properties

IUPAC Name |

2-(4-oxo-1,3-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-8(13)5-9-12-10(14)6-3-1-2-4-7(6)15-9/h1-4H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVVRSFPVMQXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(S2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67433-05-0 | |

| Record name | ICX-56259537 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067433050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICX-56259537 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Q5CG9ML5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Structural and Chemical Properties

2-(4-Oxo-4H-1,3-benzothiazin-2-yl)acetamide (C₁₀H₈N₂O₂S, MW 220.25 g/mol) features a fused benzothiazinone ring system with a ketone at position 4 and an acetamide group at position 2. Its IUPAC name, 2-(4-oxo-1,3-benzothiazin-2-yl)acetamide, reflects the lactam structure and substituent orientation. The compound’s planar geometry and hydrogen-bonding capacity (amide and ketone groups) influence its reactivity in synthetic routes.

Synthetic Routes and Methodological Advancements

Cyclocondensation of Thioamide Intermediates

A foundational method involves cyclizing thioamide precursors with α,β-unsaturated carbonyl compounds. Adapted from CA1180702A, this approach proceeds via:

- Thionation of Benzothiazinones : Heating 2H-1,4-benzothiazin-3(4H)-one with P₂S₅ in dioxane yields the corresponding thione.

- Alkylation and Cyclization : The thione reacts with iodomethane in tetrahydrofuran (THF) under NaH, forming a methylthio intermediate. Subsequent treatment with acetamide derivatives induces cyclocondensation to the target compound.

Optimization :

- Catalyst : Sodium hydride (NaH) in DMF enhances nucleophilic substitution.

- Solvent : Dioxane or THF improves yield (14–59%) by stabilizing intermediates.

- Temperature : Reactions at 80–140°C for 2–6 hours minimize side products.

Table 1: Cyclocondensation Reaction Parameters

| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2H-1,4-Benzothiazin-3-one | P₂S₅, CH₃I | Dioxane | 100 | 45 |

| Methylthio intermediate | Acetamide, NaH | THF | 80 | 59 |

Acid-Catalyzed Hydrolysis of Nitrile Precursors

A patent-derived method (CA1180702A) converts (2H-1,3-benzothiazin-3(4H)-ylidene)acetonitriles to acetamides via concentrated sulfuric acid:

- Reaction Setup : A nitrile precursor (e.g., 2-(2H-1,3-benzothiazin-3(4H)-ylidene)acetonitrile) is stirred in H₂SO₄ (18% aqueous) at 0–5°C for 1.5 hours.

- Workup : Dilution with water precipitates the acetamide, which is crystallized from methanol.

Key Findings :

One-Pot Synthesis via Benzotriazole Intermediates

Building on PMC10965190, N-(2-aminobenzoyl)benzotriazoles react with hydrazides and orthoesters in dioxane:

- Condensation : Benzotriazole-activated intermediates undergo nucleophilic attack by hydrazides, forming a tetrahedral intermediate.

- Cyclization : Heating at reflux (18–20 hours) induces lactamization and acetamide incorporation.

Mechanistic Insight :

- Intermediate B (Scheme 6 in): Hydrazide addition to the carbonyl group precedes benzothiazinone ring closure.

- Regioselectivity : The acetamide group orients at position 2 due to steric and electronic effects.

Table 2: One-Pot Synthesis Yields

| Benzotriazole Derivative | Hydrazide | Yield (%) |

|---|---|---|

| 1a | Acetylhydrazide | 84 |

| 1b | Benzohydrazide | 78 |

Comparative Analysis of Methodologies

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will yield amines. Substitution reactions will produce various substituted pyrrolidines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine is used as a chiral building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is used in the development of enzyme inhibitors and receptor antagonists. Its chiral nature makes it useful in the study of stereochemistry and its effects on biological activity .

Industry

Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its stability and reactivity make it a versatile component in many industrial processes .

Mechanism of Action

The mechanism of action of ®-2-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, inhibiting or activating biological pathways. This specificity is crucial in the development of targeted therapies and research into enzyme mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

1,4-Benzothiazin Derivatives

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (C₁₀H₁₀N₂O₂S) differs in the position of the thiazine oxygen atom (1,4 vs. 1,3 system). X-ray crystallography reveals distinct hydrogen-bonding patterns: the 1,4-benzothiazin derivative forms intermolecular N–H···O bonds between the acetamide NH and the carbonyl oxygen, leading to a linear chain structure. In contrast, the 1,3-benzothiazin analog may exhibit altered packing due to steric and electronic differences .

Quinazolinone-Based Acetamides

2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides replace the benzothiazin core with a quinazolinone ring. These compounds demonstrate moderate anti-inflammatory activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming Diclofenac in potency.

Substituent Variations

Phenoxy Acetamide Derivatives

Compounds like 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (compound 602) feature a phenoxy group instead of a benzothiazin core. These derivatives act as synthetic auxins, targeting plant growth regulation. The acetamide linkage is conserved, but the absence of the thiazine ring eliminates antimicrobial activity, emphasizing the benzothiazin moiety’s role in bacterial target engagement .

Benzothiazole Sulfonyl Acetamides

Derivatives such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (compound 47) incorporate a sulfonyl-piperazine group. These compounds exhibit broad-spectrum antimicrobial activity (MIC = 4–8 µg/mL against S. aureus), surpassing the parent benzothiazin acetamide in potency. The sulfonyl group enhances solubility and membrane permeability .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

- Solubility: The 1,3-benzothiazin acetamide’s planar structure and hydrogen-bonding capacity (N–H···O) improve aqueous solubility compared to the more lipophilic quinazolinone derivatives .

- Stability: Mercaptoacetic acid-derived thiazolidinone acetamides (e.g., 3a-l) show thermal stability up to 150°C due to ZnCl₂-catalyzed cyclization, whereas benzothiazin acetamides require milder conditions .

Biological Activity

2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H8N2O2S

- Molecular Weight : 220.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Notably, it has been studied for its ability to inhibit certain enzymes relevant in disease pathways.

Enzyme Inhibition

Research indicates that compounds related to benzothiazine structures often exhibit enzyme inhibition properties. For instance, the inhibition of phosphodiesterase has been documented in related compounds, which can lead to increased levels of cyclic AMP and subsequent cellular responses that may be beneficial in conditions like asthma and other respiratory disorders .

Biological Activities

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

-

Antiviral Properties :

- Investigations into the antiviral potential of this compound have shown promise in inhibiting viral replication. This activity may be due to its ability to interfere with viral proteins necessary for replication .

- Anticancer Effects :

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound led to a decrease in cell viability by inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.